N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide
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Overview
Description
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and various industrial applications
Mechanism of Action
Target of Action
The compound N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert these effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide typically involves the following steps:
Preparation of 1-hydroxy-2,3-dihydro-1H-inden-1-ylmethylamine: This intermediate can be synthesized through the reduction of the corresponding nitro compound.
Reaction with Benzenesulfonyl Chloride: The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-hydroxy-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 1-hydroxy-2,3-dihydro-1H-inden-1-ylmethylamine.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: The compound is used in the production of various chemical products, including dyes and pigments.
Comparison with Similar Compounds
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide is similar to other sulfonamide compounds, but it has unique structural features that contribute to its distinct biological activities. Some similar compounds include:
Sulfamethoxazole: Used as an antibiotic in the treatment of bacterial infections.
Sulfisoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in the treatment of toxoplasmosis and other infections.
These compounds share the sulfonamide group but differ in their substituents and overall molecular structure, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-16(11-10-13-6-4-5-9-15(13)16)12-17-21(19,20)14-7-2-1-3-8-14/h1-9,17-18H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMASNSSYHJIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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